3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
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Overview
Description
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods
the general principles of imidazole synthesis, such as the use of efficient catalysts and scalable reaction conditions, are likely to be applied .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position .
Scientific Research Applications
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its imidazole ring, which is a common motif in many drugs
Mechanism of Action
The mechanism of action of 3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Uniqueness
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-1-(3-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-9-4-6(10)7(11)2-3-8/h4-5,7,11H,2-3,8H2,1H3 |
InChI Key |
XHZFCMYIUVEBMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(CCN)O |
Origin of Product |
United States |
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